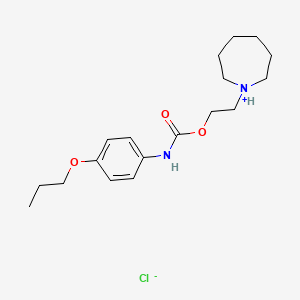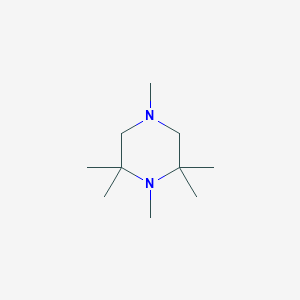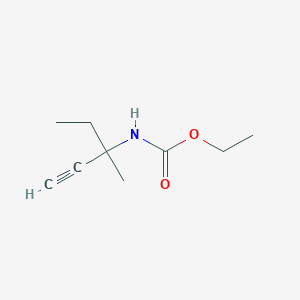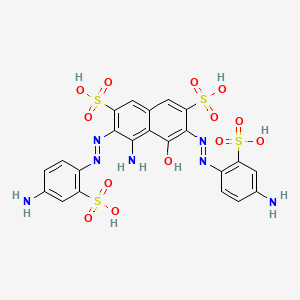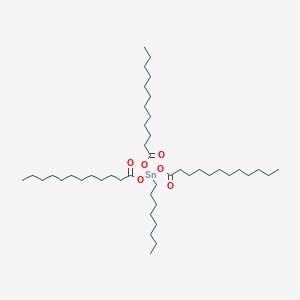
Tris(lauroyloxy)octylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(lauroyloxy)octylstannane, also known by its IUPAC name bis(dodecanoyloxy)(octyl)stannyl dodecanoate, is an organotin compound with the molecular formula C44H86O6Sn . This compound is characterized by its three lauroyloxy groups attached to an octylstannane core, making it a unique organometallic compound.
Vorbereitungsmethoden
The synthesis of Tris(lauroyloxy)octylstannane typically involves the reaction of octyltin trichloride with lauric acid in the presence of a base. The reaction conditions often include the use of an inert atmosphere and a solvent such as toluene to facilitate the reaction. The mixture is heated to reflux, and the product is purified through recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Tris(lauroyloxy)octylstannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The lauroyloxy groups can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tris(lauroyloxy)octylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
Wirkmechanismus
The mechanism of action of Tris(lauroyloxy)octylstannane involves its interaction with molecular targets such as enzymes and cellular membranes. The lauroyloxy groups facilitate its incorporation into lipid bilayers, affecting membrane fluidity and function. Additionally, the tin center can interact with thiol groups in proteins, leading to potential biological effects .
Vergleich Mit ähnlichen Verbindungen
Tris(lauroyloxy)octylstannane can be compared with other organotin compounds such as dioctyltin dilaurate and tributyltin oxide. While all these compounds contain tin, this compound is unique due to its specific lauroyloxy and octyl groups, which confer distinct chemical and physical properties .
Similar compounds include:
- Dioctyltin dilaurate
- Tributyltin oxide
- Triphenyltin chloride
These compounds share some similarities in their chemical behavior but differ in their specific applications and effects.
Eigenschaften
CAS-Nummer |
56046-99-2 |
|---|---|
Molekularformel |
C44H86O6Sn |
Molekulargewicht |
829.9 g/mol |
IUPAC-Name |
[di(dodecanoyloxy)-octylstannyl] dodecanoate |
InChI |
InChI=1S/3C12H24O2.C8H17.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3-5-7-8-6-4-2;/h3*2-11H2,1H3,(H,13,14);1,3-8H2,2H3;/q;;;;+3/p-3 |
InChI-Schlüssel |
ZCVZSTMWOQNVHQ-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCCCCCC)(OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


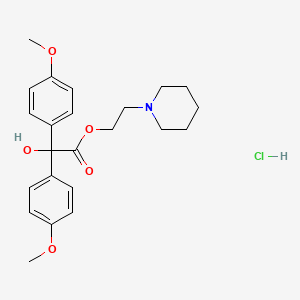
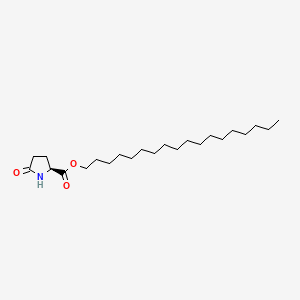
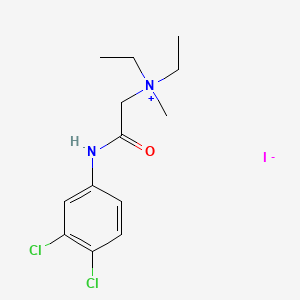
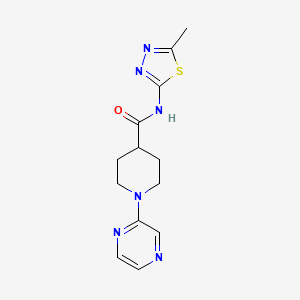


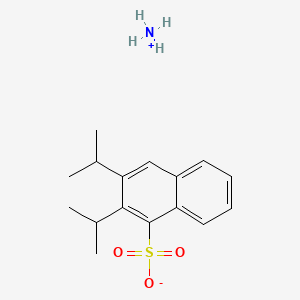
![Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS']dioxodi-mu-thioxodi-](/img/structure/B13770069.png)
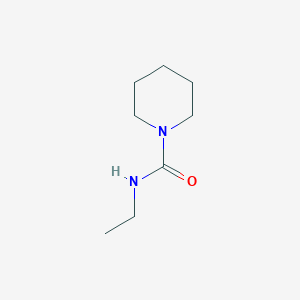
![methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide](/img/structure/B13770091.png)
